molecular formula C18H14O6 B8223350 Ethane-1,2-diyl bis(4-formylbenzoate) CAS No. 1313763-54-0

Ethane-1,2-diyl bis(4-formylbenzoate)

Cat. No.: B8223350
CAS No.: 1313763-54-0
M. Wt: 326.3 g/mol
InChI Key: CRPBELPWWTXKGT-UHFFFAOYSA-N
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Description

Ethane-1,2-diyl bis(4-formylbenzoate) is an organic compound with the molecular formula C18H14O6 and a molecular weight of 326.30 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry. The compound is characterized by its two formylbenzoate groups attached to an ethane-1,2-diyl backbone.

Preparation Methods

The synthesis of Ethane-1,2-diyl bis(4-formylbenzoate) typically involves the reaction of ethane-1,2-diol with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Ethane-1,2-diyl bis(4-formylbenzoate) undergoes various chemical reactions, including:

Scientific Research Applications

Ethane-1,2-diyl bis(4-formylbenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethane-1,2-diyl bis(4-formylbenzoate) involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or other proteins, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Ethane-1,2-diyl bis(4-formylbenzoate) can be compared with similar compounds such as:

Ethane-1,2-diyl bis(4-formylbenzoate) is unique due to its specific functional groups, which provide distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2-(4-formylbenzoyl)oxyethyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c19-11-13-1-5-15(6-2-13)17(21)23-9-10-24-18(22)16-7-3-14(12-20)4-8-16/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPBELPWWTXKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1313763-54-0
Details Compound: Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]-
Record name Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313763-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101151314
Record name Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313763-54-0
Record name Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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